molecular formula C7H5BrN2O2 B035133 7-溴-1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮 CAS No. 105544-36-3

7-溴-1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮

货号 B035133
CAS 编号: 105544-36-3
分子量: 229.03 g/mol
InChI 键: UTPFXZJAASMEDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazin-2(3H)-ones, including 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, can be achieved through a one-pot annulation process. This process involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. The key transformation features a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization (Cho et al., 2003).

Molecular Structure Analysis

The molecular structure of 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and its derivatives have been determined and analyzed using various techniques such as crystallography. The crystal and molecular structure of related compounds demonstrates the bicyclic nature of these molecules, which includes the pyrido and oxazine rings forming a compact and rigid framework (Griffiths, 1973).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidative additions, cyclocondensation processes, and intramolecular O-arylation. These reactions are pivotal for the synthesis of diverse heterocyclic compounds, demonstrating the versatility of the pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold in organic synthesis (Kumar et al., 2011).

科学研究应用

合成和化学性质

7-溴-1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮属于一类包括1,2-噁嗪和相关结构的化合物,以其合成多样性和化学反应性而闻名。这类化合物可以通过脱水过程合成,并在各种化学反应中作为亲电试剂。它们的用途延伸至手性合成物的合成以及参与各种一般反应,突显了它们在有机合成和药物化学中的重要性。这些噁嗪衍生物的合成和反应性,包括它们的还原过程和在特定反应类型中的中间体作用,已被广泛记录,强调了它们在开发具有潜在生物活性的新化合物中的重要性 (Sainsbury, 1991)

催化应用和生物活性杂环化合物的合成

利用混合催化剂,包括有机催化剂、金属催化剂和绿色溶剂,催化合成生物活性杂环化合物一直是近期研究的焦点。具有吡喃并[2,3-d]嘧啶骨架的化合物,类似于7-溴-1H-吡啶并[2,3-b][1,4]噁嗪-2(3H)-酮的结构基元,因其在药物化学中的适用性而备受关注,展示了该化合物在促进具有治疗潜力的分子开发中的相关性。这些催化剂在合成吡喃嘧啶核心中的应用强调了噁嗪衍生物在推动制药研究和药物发现过程中的关键作用 (Parmar et al., 2023)

未来方向

The future directions for research on “7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one” and similar compounds could involve further exploration of their potential pharmaceutical applications, particularly as antitumor drugs .

属性

IUPAC Name

7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPFXZJAASMEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404631
Record name 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS RN

105544-36-3
Record name 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl [(5-bromo-3-nitropyridin-2-yl)oxy]acetate (intermediate 212) (4.3 g, 14.1 mmol) was dissolved in anhydrous THF (10 mL) and concentrated HCl (10 mL) was added at 0° C. Tin chloride (5.0 g, 26.4 mmol) was added in small portions. The reaction was stirred for 1 hr and heated at 65° C. overnight. The reaction mixture was concentrated under reduced pressure, extracted with chloroform, dried over magnesium sulfate and concentrated. Chromatography on silica gel with methanol/chloroform gave the product as a light pink solid (1.2 g, 37% yield).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
37%

Synthesis routes and methods II

Procedure details

Iron powder (22.8 g, 408 mmol) was added to a solution of (5-bromo-3-nitro-pyridin-2-yloxy)-acetic acid ethyl ester (2.28 g, 7.47 mmol) in acetic acid (230 mL), and the reaction mixture was heated at 60° C. over 150 min, cooled to room temperature, and filtered. The filtrate was evaporated, taken up in dichloromethane/methanol 1:1 and neutralized with 1 M aq. sodium carbonate solution. The organic layer was washed with water and the aqueous layer re-extracted with dichloromethane. The combined organic layers were washed again with 1 M aq. sodium carbonate solution, dried (Na2SO4), and evaporated to produce 7-bromo-1H-4-oxa-1,5-diaza-naphthalen-2-one (1.46 g, 85%). Off-white solid, MS (ISP)=226.9 (M−H)−.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
22.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

In concentrated hydrochloric acid (8 mL) was stirred intermediate 65 (1.0 g, 3.43 mmol) which was then cooled to 0° C. This was then treated, in parts, with tin dust (0.92 g, 7.8 mmol) and then warmed to 80° C. for 1 hour. The mixture was cooled to room temperature and diluted with water (100 mL). The mixture was stirred to form a precipitate. The solid was collected by filtration, washed with water (10 mL), and dried at 65° C. for 3 hours under a vacuum to give the title compound. MS: M++1=230.9 Da. Intermediate 67: 1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one. In DMF (30 mL) was stirred intermediate 66 (650 mg, 2.83 mmol) and cesium carbonate (3.9 g, 12 mmol). To this was added, dropwise, benzyl bromide (513 mg, 3.0 mmol) and the mixture was stirred overnight at room temperature. The mixture was filtered free of insolubles and the DMF was evaporated at reduced pressure to give a crude oil which was purified by MPLC (90 g silica gel column, 9:1 (methylene chloride/ethyl acetate). The appropriate fractions were combined and evaporated at reduced pressure to give the title compound. MS: M++1=321.0 Da.
[Compound]
Name
Intermediate 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
513 mg
Type
reactant
Reaction Step Three
[Compound]
Name
intermediate 66
Quantity
650 mg
Type
reactant
Reaction Step Four
Quantity
3.9 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a 500 mL round-bottomed flask was added ethyl 2-(5-bromo-3-nitropyridin-2-yloxy)acetate (5.2 g, 17.04 mmol) in hydrochloric acid, 37% (50 mL) to give a yellow suspension. The mixture was cooled to 0-5° C. followed by the portion wise addition of tin powder (10.1168 g, 85 mmol). Caution must be taken during the addition as it is very exothermic. The mixture was stirred at room temperature for a further 30 minutes after the addition. The reaction mixture was heated to 80° C. under a nitrogen atmosphere for 3 hours. The reaction mixture was diluted with water (250 mL). The precipitate was filtered, washed with water (200 mL) and diethyl ether (200 mL) and dried until constant weight to give the title compound (3.2 g, 82%). 1H NMR (500 MHz, d6-DMSO): 10.41 (2H, s), 7.88 (2H, s), 7.34 (2H, s), 4.85 (2H, s).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10.1168 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
82%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。